N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound features a cyclobutanecarboxamide group attached to an isoxazole ring substituted with a 4-methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves the formation of the isoxazole ring followed by the introduction of the cyclobutanecarboxamide moiety. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a substitution reaction using appropriate reagents and conditions.
Attachment of the Cyclobutanecarboxamide Group: The final step involves the coupling of the isoxazole derivative with cyclobutanecarboxylic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring or the methoxyphenyl group, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
- N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
- N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Uniqueness
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to the presence of the 4-methoxyphenyl group, which can impart different biological activities compared to its analogs with other substituents. The methoxy group can influence the compound’s lipophilicity, electronic properties, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-5-11(6-8-14)15-9-13(18-21-15)10-17-16(19)12-3-2-4-12/h5-9,12H,2-4,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDWZHPPSFGWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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